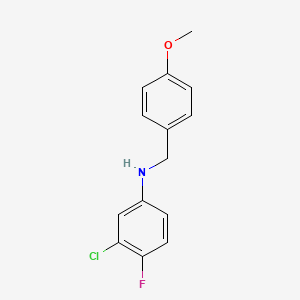
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of DCMG is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleotides. DCMG has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of the immune response, and potential use in the treatment of neurodegenerative diseases. DCMG has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DCMG in lab experiments is its high potency, which allows for the use of lower concentrations compared to other compounds. DCMG also has good solubility in water, making it easy to use in various experimental setups. However, one of the limitations of using DCMG is its relatively low stability, which can lead to degradation over time.
Orientations Futures
There are several future directions for the research on DCMG. One potential direction is the study of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the study of its potential use in combination with other compounds for the treatment of cancer. Additionally, the development of more stable analogs of DCMG could lead to the development of more potent and effective compounds for various applications.
Conclusion:
In conclusion, DCMG is a compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DCMG could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
DCMG can be synthesized using different methods, including the reaction of 2,5-dichlorobenzoyl chloride with N-methylglycine followed by the reaction with methylsulfonyl chloride. Another method involves the reaction of 2,5-dichlorobenzoyl isocyanate with N-methylglycine followed by the reaction with methanesulfonyl chloride. The yield of DCMG using these methods is around 60-70%.
Applications De Recherche Scientifique
DCMG has been extensively studied for its potential applications in various domains, including cancer research, neuroscience, and immunology. In cancer research, DCMG has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, DCMG has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In immunology, DCMG has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-4-6(10)2-3-7(8)11/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDYKLJXUJFQMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorophenyl)-N-[1-(2-furyl)ethylidene]-1-piperazinamine](/img/structure/B5834763.png)
![1-[2-(2-nitrophenoxy)ethyl]pyrrolidine](/img/structure/B5834769.png)


![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5834798.png)


![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B5834812.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5834813.png)

![2-(2,3-dimethylphenoxy)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5834824.png)
